molecular formula C12H19NO3S B4742551 N-butyl-4-methoxy-3-methylbenzenesulfonamide

N-butyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B4742551
M. Wt: 257.35 g/mol
InChI Key: BGFZFKGFSKRVJA-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-3-methylbenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-butyl-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-butyl-4-methylbenzenesulfonamide
  • N-butyl-3-methylbenzenesulfonamide
  • N-butyl-4-methoxybenzenesulfonamide

Comparison: N-butyl-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications.

Properties

IUPAC Name

N-butyl-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-5-8-13-17(14,15)11-6-7-12(16-3)10(2)9-11/h6-7,9,13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZFKGFSKRVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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